molecular formula C7H12ClN5O B2600260 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1989671-84-2

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B2600260
CAS No.: 1989671-84-2
M. Wt: 217.66
InChI Key: NMQJXJXMCVUJEF-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS: 1989671-84-2) is a nitrogen-rich heterocyclic compound featuring a 1,2,3-triazole core linked to a pyrrolidine ring and a carboxamide group. Its molecular formula is C₇H₁₂ClN₅O (MW: 217.66 g/mol), and it exists as a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name

1-pyrrolidin-3-yltriazole-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.ClH/c8-7(13)6-4-12(11-10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H2,8,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQJXJXMCVUJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(N=N2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride as an antimicrobial agent. Triazole compounds are known for their ability to inhibit fungal growth and have been utilized in the development of antifungal medications. The incorporation of the pyrrolidine moiety enhances the compound's interaction with biological targets.

Case Study: Antifungal Properties

A comparative study evaluated the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against common fungal pathogens such as Candida albicans and Aspergillus niger, comparable to established antifungal agents like fluconazole .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research into triazole derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values indicating potent anticancer activity .

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to form stable interactions with biological targets allows for modifications that can enhance its pharmacological properties.

Research Insights: Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship of triazole-containing compounds have revealed that modifications at specific positions can significantly impact their biological activities. For instance, altering substituents on the triazole ring or pyrrolidine nitrogen can optimize binding affinity and selectivity towards target enzymes or receptors .

Summary of Biological Activities

Activity Type Target Pathogen/Cell IC50/Effectiveness
AntifungalCandida albicansComparable to fluconazole
AnticancerBreast cancer cell linesDose-dependent reduction in viability
AnticancerLung cancer cell linesSignificant cytotoxicity observed

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Pyrrolidine vs.
  • Halogenated Aryl Groups : Compounds like ZIPSEY (4-chlorophenyl) and Rufinamide (2-fluorobenzyl) demonstrate enhanced bioactivity due to electron-withdrawing substituents, which improve receptor binding and metabolic stability .
  • Amide Variations : The hydroxyethyl amide in ZIPSEY improves water solubility, while the oxazolylmethyl group in LELHOB enhances lipophilicity, affecting membrane permeability .

Physicochemical Properties

Property Target Compound Rufinamide ZIPSEY LELHOB
Solubility High (HCl salt) Moderate Low Low
LogP ~0.5 (predicted) 1.2 2.8 3.1
Melting Point Not reported 242–245°C N/A N/A
Synthetic Yield 60–70% (CuAAC) 85–90% 50–60% 40–50%
  • The hydrochloride salt form of the target compound significantly improves aqueous solubility compared to neutral analogs like Rufinamide .
  • Lower LogP values in pyrrolidine-containing derivatives suggest better compatibility with hydrophilic biological environments .

Biological Activity

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of triazole derivatives, which are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.

The chemical formula for this compound is C7H12ClN5OC_7H_{12}ClN_5O with a molecular weight of 211.09 g/mol. The structure includes a pyrrolidine ring and a triazole ring, contributing to its biological activity through various mechanisms.

PropertyValue
Chemical Formula C7H12ClN5O
Molecular Weight 211.09 g/mol
IUPAC Name This compound
PubChem CID 122164467

The biological activity of this compound primarily involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes and modulate receptor activities, while the pyrrolidine moiety may enhance binding affinity to these targets. This dual interaction potentially leads to therapeutic effects across various biological systems.

Anticancer Activity

Recent studies have assessed the anticancer properties of triazole derivatives similar to this compound. For instance:

  • Study Findings : In vitro tests using human lung adenocarcinoma (A549) cells indicated that certain derivatives exhibited significant cytotoxicity. Compounds with similar structural features reduced cell viability significantly compared to controls like cisplatin .
CompoundViability (%)IC50 (µM)
Control (Cisplatin)3010
Triazole Derivative A6415
Triazole Derivative B6112

Antimicrobial Activity

The antimicrobial potential of triazole compounds has been widely documented. For example:

  • In Vitro Testing : Compounds similar to 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Anticancer Study : A study evaluated the efficacy of a series of pyrrolidine-based triazoles against A549 cells. Results showed that modifications in substituents significantly influenced anticancer activity; compounds with halogen substitutions exhibited enhanced potency .
  • Antimicrobial Evaluation : Another study focused on the antibacterial effects of various triazole compounds against resistant bacterial strains. The compounds demonstrated MIC values comparable to established antibiotics .

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